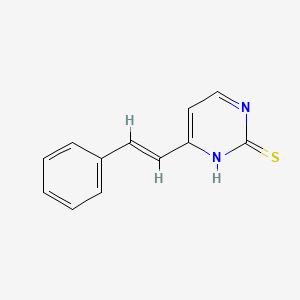

4-Styryl-2-pyrimidinethiol

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry and Materials Science

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental six-membered ring structure containing two nitrogen atoms at positions 1 and 3. numberanalytics.comsigmaaldrich.com This core is integral to a vast array of biologically and synthetically important molecules. In nature, pyrimidine derivatives are essential components of nucleic acids (cytosine, thymine, and uracil), vitamins, and amino acids. taylorandfrancis.com Their presence in these vital biomolecules underscores their significance and has spurred extensive research into their synthetic analogues. researchgate.net

The pyrimidine ring is characterized as being π-deficient due to the electronegativity of the nitrogen atoms, which makes the 2, 4, and 6 positions susceptible to nucleophilic attack. scialert.netscispace.com This inherent reactivity is a cornerstone of its utility in organic synthesis, allowing for a wide range of chemical modifications. researchgate.net The versatility of the pyrimidine scaffold has led to its incorporation into numerous therapeutic agents, agrochemicals, and materials for organic electronics. taylorandfrancis.comresearchgate.netucj.org.ua The ability of pyrimidine derivatives to interact with biological macromolecules like enzymes and nucleic acids makes them a privileged scaffold in drug discovery. researchgate.net

The Synergistic Importance of Styryl and Thiol Functionalities in Molecular Design

The styryl group, characterized by a vinyl bridge connecting a phenyl ring to another moiety, is a significant functional group in medicinal chemistry and materials science. nih.gov Its incorporation into a molecular structure often has a positive impact on properties such as lipophilicity and oral absorption. nih.gov The conjugated π-system of the styryl group can also contribute to the electronic and photophysical properties of the molecule. researchgate.net

The thiol group (-SH), on the other hand, is a highly reactive nucleophile and can participate in a variety of chemical transformations, including the formation of disulfides and reactions with electrophiles. mdpi.com In materials science, thiols are crucial for creating self-assembled monolayers (SAMs) and for the functionalization of metallic surfaces. rsc.org The presence of a thiol group introduces the potential for redox activity and the ability to coordinate with metal ions. mdpi.comumass.edu

The combination of a styryl and a thiol group on a pyrimidine core, as seen in 4-Styryl-2-pyrimidinethiol, results in a molecule with a rich and complex reactivity profile, offering multiple sites for further functionalization and interaction.

Aromaticity and Tautomerism in this compound Systems

A critical feature of 2-pyrimidinethiols is the existence of thione-thiol tautomerism. jocpr.com This phenomenon involves the migration of a proton between the sulfur atom and a ring nitrogen atom, leading to an equilibrium between the thiol form (pyrimidine-2-thiol) and the thione form (2(1H)-pyrimidinethione). nih.gov

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the pyrimidine ring. researchgate.netcdnsciencepub.com In general, polar solvents and self-association tend to favor the thione tautomer, while the thiol form is more predominant in dilute solutions of nonpolar solvents. researchgate.netcdnsciencepub.com Computational studies and spectroscopic data have shown that while the thiol form may be more stable in the gas phase, the thione form is often thermodynamically more stable in solution due to its larger dipole moment. acs.org This tautomeric equilibrium is a key determinant of the compound's reactivity and its potential interaction with biological targets.

The pyrimidine ring is an aromatic system, though its aromaticity is influenced by the presence of the two nitrogen atoms, which makes it an irregular hexagon with varying bond lengths and angles. thieme-connect.de The nitrogen atoms are more electronegative than carbon, leading to a π-deficient character of the ring. scialert.netscispace.com This electron deficiency is most pronounced at the 2, 4, and 6 positions, making them electrophilic. scialert.net

Structure

3D Structure

Properties

IUPAC Name |

6-[(E)-2-phenylethenyl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKWVAGTNKSIMK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Styryl 2 Pyrimidinethiol and Its Derivatives

Direct Synthetic Routes to Pyrimidinethiols

The foundational pyrimidinethiol ring system can be constructed through several reliable methods, primarily involving the introduction of the sulfur atom onto a pre-existing pyrimidine (B1678525) precursor or by incorporating a sulfur-containing building block during the ring's formation.

Nucleophilic Substitution Reactions for Thiol Group Introduction

A common and effective strategy for introducing a thiol group at the C2 position of a pyrimidine ring is through nucleophilic substitution. This typically involves the displacement of a suitable leaving group, such as a halogen, from a 2-halopyrimidine derivative. For instance, 2-chloropyrimidines can react with reagents like sodium hydrosulfide (B80085) or thiourea (B124793) to yield the corresponding 2-pyrimidinethiols. bhu.ac.inorgsyn.org The reactivity of the C2, C4, and C6 positions on the pyrimidine ring towards nucleophiles makes this a viable approach. bhu.ac.in The required 2-chloropyrimidine (B141910) precursors are often synthesized from the corresponding pyrimidones by treatment with phosphorus oxychloride. bhu.ac.in

Desulfurization of thiols for nucleophilic substitution is another relevant process. While much of the research focuses on hydrodesulfurization, methods for the desulfurization of thiols for nucleophilic substitution are also being explored. cas.cn

Cyclocondensation Reactions Incorporating Sulfur Precursors

Cyclocondensation reactions offer a direct pathway to the pyrimidine ring itself, incorporating the thiol group during the cyclization process. This method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a sulfur-containing reagent. A classic example is the condensation of a β-dicarbonyl compound with thiourea. orgsyn.org This approach is versatile, allowing for the synthesis of variously substituted pyrimidinethiols by choosing the appropriate dicarbonyl starting material. orgsyn.org For example, the reaction of 1,3-diaminopropane (B46017) with carbon disulfide produces 3,4,5,6-tetrahydro-2-pyrimidinethiol. orgchemres.orgorgchemres.org DFT-B3LYP calculations have been employed to understand the regiochemistry of such cyclocondensation reactions in the synthesis of related polyazaheterocycles. nih.gov

Construction of the Styryl Moiety

The introduction of the styryl group onto the pyrimidine ring is a critical step in the synthesis of the target compound. This is typically achieved through modern cross-coupling reactions or classical condensation methods.

Suzuki-Miyaura Cross-Coupling Strategies for Styryl Pyrimidine Precursors

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forming the carbon-carbon bond between the pyrimidine ring and the styryl group. rsc.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrimidine with a styrylboronic acid or its ester. acs.orgresearchgate.net The efficiency of this reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, with microwave-assisted protocols often providing enhanced yields and shorter reaction times. researchgate.netrsc.org For example, the synthesis of (E)-3,5-dinitro-4-styryl-1H-pyrazoles has been achieved by coupling 4-bromopyrazoles with styryl boronic acids. researchgate.net Similarly, a method for synthesizing (E)-4-styrylpyridine involves the reaction of 4-vinylpyridine (B31050) with phenylboronic acid in the presence of a palladium catalyst. google.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Styryl Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Halogenated aminopyrazoles | Aryl/heteroaryl/styryl boronic acids/esters | Palladium catalyst | Substituted aminopyrazoles | acs.org |

| 4-Bromopyrazoles | Styryl boronic acids | Palladacycle XPhos Pd G2, XPhos, K2CO3, EtOH/H2O, microwave | (E)-(4-Styryl)aminopyrazoles | researchgate.net |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives | rsc.org |

| 4-Vinylpyridine | Phenylboronic acid | Palladium catalyst, oxidizing agent, basic compound | (E)-4-Styrylpyridine | google.com |

Knoevenagel Condensation and Related Olefination Methods

The Knoevenagel condensation provides a classic yet effective method for forming the styryl double bond. wikipedia.org This reaction involves the condensation of an activated methylene (B1212753) group, such as that in a methyl-substituted pyrimidine, with an aromatic aldehyde. wikipedia.orgresearchgate.net The reaction is typically base-catalyzed, often using a weak amine like piperidine. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org The Knoevenagel condensation has been utilized in the synthesis of various styryl-containing heterocycles, including 2-styryl quinolines and thieno[2,3-d]pyrimidine (B153573) derivatives. rsc.orgnih.gov

Multicomponent Reaction Approaches for Pyrimidine Ring Assembly

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. acs.orgbenthamdirect.comrsc.orgresearchgate.net These reactions are particularly attractive for building diverse libraries of compounds and often align with the principles of green chemistry. benthamdirect.comnih.gov Several MCRs are applicable to the synthesis of the pyrimidine core. mdpi.com The Biginelli reaction, for example, is a well-known MCR that produces dihydropyrimidinones, which can be further functionalized. mdpi.com Sulfur-mediated MCRs are also emerging as a sustainable way to synthesize thioamides and other sulfur-containing heterocycles. chemistryforsustainability.org These approaches can potentially be adapted to directly synthesize 4-styryl-2-pyrimidinethiol or its derivatives by carefully selecting the appropriate starting components that contain the necessary styryl and thiol functionalities or their precursors. For instance, a three-component reaction of 3,4,5,6-tetrahydro-2-pyrimidinethiol, ethyl chloroacetate, and an aromatic aldehyde can yield complex pyrimidine derivatives. orgchemres.org

Strategies for Regioselective Derivatization of the Pyrimidine Scaffold

Regioselective derivatization is crucial in the synthesis of complex pyrimidine-containing molecules, enabling the precise placement of functional groups, which in turn dictates the compound's ultimate chemical and physical properties.

A primary route for the synthesis of styryl pyrimidine derivatives commences with halogenated pyrimidines, which serve as versatile precursors for carbon-carbon bond-forming reactions. The differential reactivity of the chlorine atoms on a polychlorinated pyrimidine ring allows for site-selective functionalization.

A key example is the synthesis of 2,4-dichloro-6-styryl-pyrimidine, a precursor for various derivatives. This is achieved through a site-selective Suzuki-Miyaura cross-coupling reaction. nih.gov In this reaction, 2,4,6-trichloropyrimidine (B138864) is reacted with trans-2-phenylvinylboronic acid. The coupling reaction preferentially occurs at the C6 position of the pyrimidine ring, yielding 2,4-dichloro-6-styryl-pyrimidine as the major product. nih.gov This selectivity is attributed to the higher reactivity of the chlorine atom at the C4 and C6 positions compared to the C2 position. The formation of the di-coupled product, 2-chloro-4,6-distyryl-pyrimidine, is a minor byproduct. nih.gov

The resulting 2,4-dichloro-6-styryl-pyrimidine is a valuable intermediate. The remaining chlorine atoms can be subsequently displaced by various nucleophiles. For instance, reaction with a thiolate under SNAr conditions can be employed to introduce the thiol functionality, leading to the formation of styryl-pyrimidinethiol derivatives. nih.gov The synthesis of related phenethyl pyrimidines involves the reduction of the styryl double bond before the nucleophilic substitution. nih.gov

Another approach involves the reaction of 3-styrylchromones with thiourea in the presence of a base like alcoholic potassium hydroxide. This method yields 2-thio-4-(substituted-2-hydroxyphenyl)-5-(substituted-styrene)-pyrimidines, demonstrating a condensation reaction that builds the pyrimidine ring with the styryl and thiol groups incorporated. researchgate.net

Table 1: Synthesis of 2,4-dichloro-6-styryl-pyrimidine via Suzuki-Miyaura Cross-Coupling nih.gov

| Starting Material | Reagent | Product | Yield |

| 2,4,6-Trichloropyrimidine | trans-2-Phenylvinylboronic Acid | 2,4-Dichloro-6-styryl-pyrimidine | 73% |

The styryl double bond in this compound derivatives offers a site for further chemical modification, allowing for the introduction of diverse functionalities.

Oxidation of the styryl double bond provides another avenue for derivatization. For instance, oxidation of a styrylpyrimidine can lead to the formation of the corresponding pyrimidinecarboxylic acid. thieme-connect.de This reaction is particularly useful when direct oxidation of a methyl group on the pyrimidine ring is challenging. The styryl group acts as a precursor to the carboxylic acid functionality. thieme-connect.de

Furthermore, the double bond can undergo halogenation. For example, the interaction of (E)-6-methyl-2-styrylpyrimidin-4(3H)-one with an equimolecular amount of bromine (Br₂) results in the bromination at the 5-position of the pyrimidine ring, yielding (E)-5-bromo-6-methyl-2-styrylpyrimidin-4(3H)-one, while leaving the styryl double bond intact. ucj.org.ua However, under different conditions, addition reactions across the double bond could be envisaged.

Table 2: Examples of Selective Reactions at the Styryl Moiety

| Starting Compound | Reagent/Condition | Product | Reaction Type | Reference |

| 2,4-Dichloro-6-styryl-pyrimidine | H₂, 10% Pd/C | 2,4-Dichloro-6-phenethylpyrimidine | Hydrogenation | nih.gov |

| 5-Bromo-2-styrylpyrimidine | Permanganate (B83412) | 5-Bromopyrimidine-2-carboxylic acid | Oxidation | thieme-connect.de |

Chemical Reactivity and Transformational Chemistry of 4 Styryl 2 Pyrimidinethiol

Reactions Involving the Thiol (-SH) Group

The thiol group, present as a thione tautomer in pyrimidinethiol, is a potent nucleophile and is susceptible to oxidation. thieme-connect.de This dual reactivity is the basis for many of its chemical transformations.

The sulfur atom in 4-Styryl-2-pyrimidinethiol readily undergoes S-alkylation when treated with alkyl halides. This reaction typically proceeds in the presence of a base, such as cesium carbonate or sodium hydroxide, to form the corresponding S-alkylated products, also known as 2-(alkylthio)pyrimidines, in high yields. academie-sciences.frthieme-connect.de Similarly, S-acylation can be achieved using acylating agents like acyl chlorides, leading to the formation of S-acyl derivatives. academie-sciences.fr These reactions are fundamental in modifying the electronic and steric properties of the parent compound for various applications.

For instance, the reaction with various alkyl halides in the presence of a mild base like Cs2CO3 has been shown to be a selective method for S-alkylation. academie-sciences.fr Research has also demonstrated the S-alkylation of similar pyrimidinethiones with reagents like α-bromoketones using potassium carbonate. academie-sciences.fr

Table 1: Examples of S-Alkylation and S-Acylation of Pyrimidinethiols

| Reagent | Base | Product Type | Reference |

|---|---|---|---|

| Alkyl Halides | Cs₂CO₃ / NaOH | S-Alkyl Thioether | academie-sciences.fr, thieme-connect.de |

| Acyl Chlorides | Cs₂CO₃ | S-Acyl Thioester | academie-sciences.fr |

| α-Bromoketones | K₂CO₃ | S-Alkylated Ketone | academie-sciences.fr |

This table is illustrative of general reactions for pyrimidinethiols, specific examples for the 4-styryl derivative follow similar principles.

The thiol group is sensitive to oxidation and can be converted to various sulfur-containing functional groups depending on the strength of the oxidizing agent. Mild oxidizing agents, such as hydrogen peroxide or iodine, typically convert thiols to disulfides through an oxidative coupling reaction. dokumen.pubchemistrysteps.com

Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or peroxy acids can further oxidize the sulfur atom to form sulfinic acids (SO₂H) and ultimately sulfonic acids (SO₃H). chemistrysteps.comgrafiati.comnih.gov The selective oxidation of the thiol group is a valuable tool for introducing new functionalities without affecting other parts of the molecule, such as the styryl group, under controlled conditions. thieme-connect.de For example, 3-chloroperoxybenzoic acid and potassium permanganate are commonly used for the oxidation of sulfanyl (B85325) compounds to sulfoxides or sulfones. thieme-connect.de

When S-alkylated with appropriate bifunctional reagents, this compound derivatives can undergo intramolecular cyclization. For example, reaction with α-haloketones followed by treatment with a strong acid like sulfuric acid can lead to the formation of fused heterocyclic systems, such as 5H-thiazolo[3,2-a]pyrimidin-5-ones. researchgate.net

Another significant reaction is sulfur extrusion. Certain S-substituted pyrimidinethiones, particularly those with an adjacent carbonyl group on the S-substituent, can eliminate the sulfur atom upon heating, often in a high-boiling solvent like diphenyl ether. researchgate.net This reaction results in the formation of a new carbon-carbon double bond, yielding products like 2-(arenecarbonylmethylene)-2,3-dihydropyrimidin-4(1H)-ones. researchgate.net However, the success of this reaction is highly dependent on the substituents on the pyrimidine (B1678525) ring. researchgate.net

Reactivity of the Styryl (-CH=CHPh) Moiety

The styryl group provides a site for reactions typical of an alkene, including stereochemical changes and saturation of the double bond.

The double bond in the styryl group exists predominantly as the more stable E-isomer (trans). However, photochemical conditions can induce isomerization to the Z-isomer (cis). ucj.org.uaresearchgate.net Studies on related styryldiazines have shown that UV irradiation can lead to photoisomerization. researchgate.net Furthermore, thermal isomerization between cis and trans forms has been observed in related methylene-pyrimidinone systems, which are structurally analogous to the products of sulfur extrusion from S-substituted pyrimidinethiols. researchgate.netresearchgate.net

The olefinic double bond of the styryl group can be selectively reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction converts the 4-styryl group into a 4-phenethyl group. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (as PtO₂), and Raney nickel, with hydrogen gas (H₂) as the reducing agent. libretexts.orgpressbooks.pubmelscience.com The reaction is typically carried out under mild conditions and is highly efficient, proceeding to yield the saturated alkane without affecting the pyrimidine ring. libretexts.orgnih.gov

This reduction is a key step in synthetic pathways where the styryl group is used as a precursor to the more flexible phenethyl group. For example, in the synthesis of certain pyrimidine libraries, the styryl double bond is hydrogenated over 10% Pd/C at atmospheric pressure to yield the corresponding phenethylpyrimidine. nih.gov

Table 2: Conditions for Hydrogenation of Alkenes

| Catalyst | Hydrogen Source | Typical Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol | Common and efficient | libretexts.org, pressbooks.pub |

| PtO₂ (Adams' catalyst) | H₂ gas | Ethanol, Acetic Acid | Highly active catalyst | libretexts.org |

| Raney Nickel | H₂ gas | - | Prepared from Ni-Al alloy | libretexts.org |

This table presents general conditions for alkene hydrogenation applicable to the styryl moiety.

Electrophilic Addition Reactions to the Double Bond

The exocyclic C=C double bond in the styryl substituent of this compound and its derivatives is susceptible to electrophilic attack. A notable example is the bromination of related (E)-6-R-2-styrylpyrimidin-4(3H)-ones. When these compounds react with an equimolar amount of bromine (Br₂), the addition of bromine across the double bond is a potential reaction pathway. However, studies have shown that under certain conditions, electrophilic substitution on the pyrimidine ring can occur instead. For instance, the reaction of (E)-6-methyl-2-styrylpyrimidin-4(3H)-one with Br₂ resulted in the formation of (E)-5-bromo-6-methyl-2-styrylpyrimidin-4(3H)-one, indicating that the pyrimidine ring's reactivity can compete with or even surpass that of the styryl double bond, depending on the specific substrate and reaction conditions. ucj.org.uaresearchgate.net

The free radical addition of thiols to alkynes, such as the reaction of 4-fluorothiophenol (B130044) with phenylacetylene, results in the formation of styryl sulfides. dokumen.pub This suggests that similar additions to the styryl moiety of this compound could be a viable method for functionalization.

| Reactant | Reagent | Product | Reaction Type |

| (E)-6-methyl-2-styrylpyrimidin-4(3H)-one | Br₂ | (E)-5-bromo-6-methyl-2-styrylpyrimidin-4(3H)-one | Electrophilic Substitution |

| Phenylacetylene | 4-Fluorothiophenol | Z- and E-2-styryl 4-fluorophenyl sulfides | Free Radical Addition |

Functionalization of the Phenyl Ring (e.g., Halogenation)

The phenyl group of the styryl moiety can undergo electrophilic substitution reactions, although the presence of the pyrimidine ring can influence the reactivity. Halogenation is a common method for functionalizing the phenyl ring. For example, the bromination of alkyl aryl sulfides can be achieved using reagents like N-bromosuccinimide (NBS). dokumen.pub While specific studies on the direct halogenation of the phenyl ring in this compound are not prevalent in the provided results, the general principles of electrophilic aromatic substitution suggest that reactions such as nitration, sulfonation, and halogenation are feasible. arsdcollege.ac.in The conditions for these reactions would need to be carefully controlled to avoid competing reactions at the double bond or on the pyrimidine ring.

| Reaction Type | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted phenyl ring |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted phenyl ring |

| Sulfonation | H₂SO₄/SO₃ | Sulfonated phenyl ring |

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. bhu.ac.in

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by nucleophiles. bhu.ac.in In the case of this compound, the thiol group at the C2 position can be a target for substitution, although it is more commonly involved in S-alkylation reactions. If a better leaving group, such as a halogen, were present at the C4 or C6 position, nucleophilic aromatic substitution (SNAr) would be a highly favorable reaction. chemistrysteps.comopenstax.org For instance, 2,4-dichloropyrimidines undergo regioselective SNAr, with the C4 position being more susceptible to nucleophilic attack. mdpi.com This principle is widely used in the synthesis of various substituted pyrimidines. walisongo.ac.idresearchgate.net

Electrophilic Reactions on the Pyrimidine Ring

Direct electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to its electron-deficient nature. bhu.ac.inuoanbar.edu.iq However, the presence of activating groups, such as amino or hydroxyl (pyrimidone) groups, can facilitate electrophilic attack, typically at the C5 position. bhu.ac.in For example, 2-pyrimidone can be nitrated to afford the corresponding 5-nitro derivative. bhu.ac.in In the context of this compound, the thiol group is not strongly activating. However, as noted earlier, the reaction of a related styrylpyrimidinone with bromine resulted in bromination at the C5 position, indicating that electrophilic substitution is possible under certain conditions. ucj.org.uaresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-d]pyrimidines)

Pyrazolo[3,4-d]pyrimidines and their isomers are an important class of fused heterocycles with significant biological activities. imist.manih.gov The synthesis of these systems often involves the use of substituted pyrimidines as precursors. beilstein-journals.orgnih.gov For instance, 4-aminopyrazole derivatives can be cyclized to form pyrazolo[4,3-d]pyrimidines. beilstein-journals.org Similarly, pyrimidine derivatives can be used to construct other fused systems like pyrimido[2,1-b] imist.mabeilstein-journals.orgthiazines and thiazolo[3,2-a]pyrimidines through reactions involving the nitrogen and sulfur atoms of the pyrimidine precursor. researchgate.net The reactivity of the pyrimidine nucleus in this compound, combined with the thiol group, makes it a potential starting material for the synthesis of various fused heterocyclic systems. For example, condensation reactions with bifunctional reagents could lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net

| Starting Material | Reagent(s) | Fused Product |

| 4-Aminopyrazole derivatives | Phenylisothiocyanate, DMFDMA/NH₄OAc | Pyrazolo[4,3-d]pyrimidines beilstein-journals.org |

| 4-Hydrazino-8-(trifluoromethyl)quinoline | Formamide, Urea, Thiourea (B124793) | Pyrazolo[3,4-d]pyrimidines nih.gov |

| 4,6-Diamino-1H-pyrimidine-2-thione | Chloroacetic acid, p-Chlorobenzaldehyde | Thiazolo[3,2-a]pyrimidine derivatives researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Styryl-2-pyrimidinethiol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its electronic environment. Shielded protons, surrounded by higher electron density, resonate at higher fields (lower δ values), while deshielded protons resonate at lower fields (higher δ values). libretexts.org The multiplicity of a signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, providing information about adjacent atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the styryl group and the pyrimidine (B1678525) ring.

Aromatic Protons: The protons on the phenyl ring of the styryl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on the substitution pattern of the phenyl ring.

Vinylic Protons: The two protons on the carbon-carbon double bond (–CH=CH–) of the styryl moiety would exhibit characteristic chemical shifts, generally in the range of δ 6.0-7.5 ppm. They are expected to appear as doublets with a large coupling constant (J-value), indicative of a trans configuration.

Pyrimidine Protons: The protons on the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the thiol group. For a related compound, (E)-6-methyl-2-styrylpyrimidin-4(3H)-one, the pyrimidine H-5 proton signal was observed. researchgate.net In this compound, the proton at the 5-position would likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also be a doublet.

Thiol Proton (SH): The thiol proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on concentration, solvent, and temperature.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (Styryl) | 7.0 - 8.0 | Multiplet | ~7-8 |

| Vinylic-H (α to ring) | 6.5 - 7.5 | Doublet | ~15-17 (trans) |

| Vinylic-H (β to ring) | 6.0 - 7.0 | Doublet | ~15-17 (trans) |

| Pyrimidine H-5 | ~6.5 - 7.0 | Doublet | ~5-7 |

| Pyrimidine H-6 | ~8.0 - 8.5 | Doublet | ~5-7 |

| Thiol SH | Variable | Broad Singlet | N/A |

Carbon (¹³C) NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu The chemical shifts span a much wider range than in ¹H NMR (0-220 ppm), which typically results in a spectrum with one signal per unique carbon atom. compoundchem.comlibretexts.org Spectra are usually proton-decoupled, meaning all carbon signals appear as singlets. libretexts.org

For this compound, the ¹³C NMR spectrum would show signals corresponding to the carbons of the phenyl ring, the vinylic group, and the pyrimidine ring.

Pyrimidine Carbons: The carbon atom bonded to the sulfur (C2) is expected to be significantly downfield, potentially in the range of δ 170-180 ppm, characteristic of a thione. The other pyrimidine carbons (C4, C5, C6) will have shifts influenced by the nitrogen atoms and the styryl substituent. In pyridine (B92270), for instance, carbons adjacent to the nitrogen are downfield (C2 at ~150 ppm) compared to other carbons (C3 at ~124 ppm, C4 at ~136 ppm). testbook.com

Styryl Carbons: The carbons of the phenyl ring would appear in the typical aromatic region of δ 120-140 ppm. The quaternary carbon of the phenyl ring attached to the vinylic group will be distinct. The vinylic carbons will also resonate in this region.

Quaternary Carbons: Carbons that are not bonded to any hydrogens (quaternary carbons) generally show weaker signals. oregonstate.edu

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | 170 - 180 |

| C4 (Pyrimidine) | 155 - 165 |

| C6 (Pyrimidine) | 150 - 160 |

| C5 (Pyrimidine) | 110 - 120 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Vinylic C | 120 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments provide correlational data that helps piece the molecular puzzle together by establishing relationships between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would be crucial to confirm the coupling between the vinylic protons and to trace the connectivity within the phenyl and pyrimidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link the proton signals from the phenyl, vinylic, and pyrimidine groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry, such as confirming the trans geometry of the styryl double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure. libretexts.org

For this compound (C₁₂H₁₀N₂S), the expected molecular weight is approximately 214.29 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 214. Due to the natural abundance of the ³⁴S isotope, a smaller peak at M+2 (m/z 216) is also expected, which is characteristic of sulfur-containing compounds. sapub.org

The fragmentation of pyrimidinethiones under electron impact (EI) often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic ring. sapub.org Potential fragmentation pathways for this compound could include:

Cleavage of the styryl group.

Loss of a sulfhydryl radical (•SH).

Fragmentation of the pyrimidine ring, potentially through the loss of HCN or related species.

Retro-Diels-Alder type reactions in the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. youtube.comazooptics.com The wavelength of maximum absorbance (λmax) and the intensity of absorption are characteristic of a molecule's electronic structure, particularly its chromophores (light-absorbing groups). slideshare.net

Electronic Transitions and Chromophoric Effects

The structure of this compound contains extensive conjugation, combining the styryl group (a phenyl ring conjugated with a double bond) and the pyrimidine ring. This extended π-system acts as a strong chromophore. The primary electronic transitions expected are:

π → π* transitions: These high-intensity absorptions occur in molecules with conjugated systems. The extended conjugation in this compound would lower the energy required for this transition, shifting the λmax to longer wavelengths (a bathochromic or red shift). Related styryl diazines exhibit long-wavelength absorbance between 330–350 nm due to these transitions. researchgate.net

n → π* transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to an antibonding π* orbital. These typically appear at longer wavelengths than the π → π* transitions but with much lower intensity.

The presence of the styryl group conjugated to the pyrimidine ring is the dominant chromophoric feature. Theoretical studies on similar styrylpyridine compounds show a characteristic π→π* transition band around 300-310 nm. researchgate.net Therefore, a strong absorption band in this region is anticipated for this compound.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~310 - 350 | Conjugated Styryl-Pyrimidine System |

| n → π | > 350 | N, S lone pairs → π* system |

Solvatochromic Behavior and pH Sensitivity

Research on isomeric 4'-hydroxystyryldiazines has demonstrated their pronounced solvatochromic and pH-sensitive properties. researchgate.net In neutral ethanol, these compounds exhibit a long-wavelength absorption band in the range of 330–350 nm. researchgate.net This absorption undergoes a significant bathochromic (red) shift in both acidic and basic conditions, moving to 390–420 nm. researchgate.net This behavior suggests a change in the electronic distribution within the molecule upon protonation or deprotonation, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The change in pH affects the protonation state of the heterocyclic nitrogen atoms and the thiol group. In an acidic medium, protonation of the pyrimidine ring can occur, leading to a disturbance of the conjugation system and a shift in the absorption maximum. researchgate.netnih.gov Conversely, in a basic medium, deprotonation of the thiol group to form a thiolate anion would increase the electron-donating ability of the sulfur, enhancing conjugation and resulting in a bathochromic shift. researchgate.net The general principle is that changes in the chemical structure, such as those induced by pH, alter the chromophore and its absorption characteristics. researchgate.net

Table 1: Anticipated UV-Vis Absorption Shifts of this compound Analogs in Response to pH

| Condition | Observed λmax Range (nm) for 4'-Hydroxystyryldiazines | Anticipated Effect on this compound |

| Neutral | 330–350 researchgate.net | Absorption in the UV-A region. |

| Acidic | 390–420 researchgate.net | Bathochromic shift due to protonation of the pyrimidine ring. |

| Basic | 390–420 researchgate.net | Bathochromic shift due to deprotonation of the thiol group. |

The solvent polarity can also influence the absorption spectrum. Polar solvents can stabilize the excited state differently than non-polar solvents, leading to shifts in the absorption maxima. nih.gov For π to π* transitions, which are characteristic of conjugated systems like this compound, polar solvents tend to cause a bathochromic shift. nih.gov

Fluorescence Spectroscopy and Photophysical Properties

The fluorescence properties of styryl derivatives are of significant interest due to their potential applications in materials science and as biological probes. The photophysical properties of this compound are expected to be influenced by its extended π-conjugated system.

Studies on related 4'-hydroxystyryldiazines reveal that these compounds exhibit long-wavelength fluorescence that is highly solvatochromic and pH-sensitive. researchgate.net In a solvent like acetonitrile, their emission is observed between 400–435 nm. researchgate.net However, upon changing to acidic or basic conditions, a substantial red shift in the emission is observed, with wavelengths reaching 500–640 nm depending on the specific isomer. researchgate.net This high sensitivity to the chemical environment makes such fluorophores potentially useful as sensors. researchgate.net

For other related compounds, such as 5-substituted 2-thiopyrimidines, strong phosphorescence emission has been reported, with triplet excited state energies around 294-307 kJ mol⁻¹. nih.gov Laser flash photolysis studies on these compounds revealed broad transient absorption bands assigned to triplet-triplet absorption, with triplet lifetimes varying from 70 ns to 2.3 µs depending on the substitution. nih.gov

Table 2: Photophysical Properties of Analogs of this compound

| Compound Type | Property | Observed Values |

| 4'-Hydroxystyryldiazines | Fluorescence Emission (Acetonitrile, Neutral) | 400–435 nm researchgate.net |

| 4'-Hydroxystyryldiazines | Fluorescence Emission (Acidic/Basic) | 500–640 nm researchgate.net |

| 5-Substituted 2-Thiopyrimidines | Triplet State Energy | 294–307 kJ mol⁻¹ nih.gov |

| 5-Substituted 2-Thiopyrimidines | Triplet Lifetime | 70 ns – 2.3 µs nih.gov |

While these data are for related structures, they suggest that this compound is likely to be a fluorescent molecule with environmentally sensitive emission characteristics.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. For a related compound, 4,6-diamino-2-pyrimidinethiol, the FT-IR spectrum displays absorption bands in the regions of 3339 cm⁻¹ and 3435 cm⁻¹ corresponding to the N-H stretching vibrations of the amino groups. researchgate.net While this compound lacks amino groups, it possesses a thiol group (S-H) and a C=C double bond in the styryl moiety. The S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. The C=C stretching of the styryl group would be expected around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings would appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would be found in the 675-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching of the styryl group and the breathing modes of the aromatic rings are expected to give strong Raman signals. Raman spectroscopy is a valuable technique for identifying the molecular fingerprint of a compound. nih.govnih.gov The fingerprint region (below 2000 cm⁻¹) contains a wealth of structural information. nih.gov For instance, in various organic molecules, distinct peaks in the Raman spectrum can be assigned to specific vibrational modes of the carbon skeleton and functional groups. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| S-H (Thiol) | Stretching | 2550 - 2600 | IR (weak) |

| C=C (Styryl) | Stretching | 1600 - 1650 | IR, Raman (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | IR |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, studies on precursors of styrylpyridine derivatives and other pyrimidine compounds offer valuable comparative data. For example, the crystal structures of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde and related compounds have been determined, confirming the trans conformation of the styryl double bond. mdpi.com X-ray studies of these model compounds have shown that the molecules are largely planar, which facilitates π-electron delocalization. google.com

In the solid state, pyrimidine derivatives are known to form various intermolecular interactions, such as hydrogen bonds and π-stacking, which dictate the crystal packing. For instance, in the crystal structure of a pyrazolotriazole derivative, O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds create layered structures. researchgate.net For this compound, the thiol group can act as a hydrogen bond donor, and the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, potentially leading to the formation of supramolecular assemblies. The styryl group can participate in π-π stacking interactions with adjacent molecules.

Table 4: Representative Crystallographic Data for a Related Thiazolo[3,2-a]pyrimidine Derivative

| Parameter | Value for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/n mdpi.com |

| Key Interactions | Halogen-π interactions forming one-dimensional homochiral chains. mdpi.com |

The determination of the crystal structure of this compound would provide invaluable information on its molecular conformation and the nature of its intermolecular interactions in the solid state, which are crucial for understanding its physical properties and for materials design.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, provide invaluable insights into the structure, reactivity, and properties of chemical compounds like 4-Styryl-2-pyrimidinethiol. By solving approximations of the Schrödinger equation, researchers can model the distribution of electrons within the molecule and predict a wide range of chemical phenomena.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, indicating its tendency to donate electrons. youtube.com Conversely, the LUMO's energy relates to the electron affinity and electrophilicity of the molecule. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. libretexts.org

For this compound, the HOMO is expected to be localized over the electron-rich regions, likely the pyrimidine (B1678525) ring and the thiol group, while the LUMO would be distributed over the electron-deficient parts of the molecule. The styryl group, with its conjugated π-system, would significantly influence the energies and spatial distributions of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.20 | Electron-donating ability |

| LUMO Energy (ELUMO) | -1.85 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.35 | Chemical reactivity and stability |

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for protonation and interaction with electrophiles. The hydrogen atoms, particularly the one attached to the thiol group, would exhibit positive potential (blue), indicating their acidic nature.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is crucial for the structural elucidation of new compounds. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum, which helps in identifying characteristic functional groups. For this compound, calculations would predict stretching frequencies for the C=N and C=C bonds in the pyrimidine and styryl moieties, as well as the C-S and S-H bonds of the thiol group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical values, when compared with experimental data, can confirm the proposed molecular structure. The calculations would provide expected chemical shifts for the protons and carbons in the styryl and pyrimidine parts of the molecule, aiding in the assignment of peaks in the experimental spectra.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. samipubco.comnih.gov DFT calculations are instrumental in elucidating reaction mechanisms by locating transition states and calculating activation energies. mdpi.com This allows for a detailed understanding of the reaction pathways, including the identification of intermediates and the determination of the rate-limiting step.

For this compound, DFT could be employed to study various reactions, such as its tautomerization between the thiol and thione forms, which is a common phenomenon in pyrimidinethiol derivatives. Calculations could determine the relative stabilities of the tautomers and the energy barrier for their interconversion. nih.gov Furthermore, DFT can model reactions involving the thiol group, such as oxidation or alkylation, providing insights into the molecule's reactivity and potential for chemical modification.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netrsc.org By solving Newton's equations of motion, MD simulations provide a dynamic picture of the molecule, allowing for the exploration of its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules. anu.edu.aunih.gov

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov By analyzing a set of related compounds, computational models can be developed to predict the properties of new, unsynthesized molecules.

In the context of this compound, SPR studies could be used to predict properties such as solubility, melting point, or even biological activity based on its structural features. Quantum chemical descriptors, such as the HOMO-LUMO gap, dipole moment, and various charge-based parameters derived from the calculations mentioned above, would serve as the independent variables in these models. Such models are invaluable in rational drug design and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Lack of Specific Research Data on "this compound" Prevents Detailed Analysis of Its Applications

A thorough investigation into the scientific literature reveals a significant gap in detailed research specifically concerning the chemical compound this compound. While the broader families of pyrimidine and thiol derivatives have been the subject of extensive study in materials science and catalysis, specific experimental data, detailed research findings, and data tables for this compound are not available in the public domain. Consequently, a comprehensive article focusing solely on its applications in corrosion inhibition and coordination chemistry, as per the requested detailed outline, cannot be generated at this time.

The field of corrosion inhibition has seen the exploration of numerous organic compounds, including various pyrimidine derivatives. These compounds are often effective due to the presence of heteroatoms (like nitrogen and sulfur) and π-electrons, which facilitate adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. Studies on related compounds, such as 5-styryl-2,7-dithioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]-pyrimidin-4(1H)-one, have been noted in reviews of corrosion inhibitors for steel in acidic environments. sdit.ac.in Research in this area typically involves electrochemical evaluation techniques, analysis of adsorption mechanisms through isotherms like the Langmuir model, and quantum chemical calculations to interpret inhibition performance. However, specific studies detailing these aspects for this compound are absent from the available literature.

Similarly, in the realm of coordination chemistry and catalysis, pyrimidinethiol compounds are recognized for their ability to act as ligands, forming stable complexes with various metal ions. These metal complexes and coordination polymers can exhibit interesting structural properties and catalytic activities. For instance, a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been synthesized and demonstrated to have catalytic applications in multicomponent reactions like the Hantzsch synthesis of polyhydroquinolines. nih.gov The synthesis and structural characterization of such complexes are fundamental to understanding their potential catalytic applications. Despite the relevance of the pyrimidinethiol moiety, specific research on the synthesis, characterization, and catalytic use of metal complexes or coordination polymers derived from this compound has not been reported.

Applications in Advanced Materials Science and Catalysis

Potential in Organic Optoelectronics and Photonics

The unique electronic characteristics of the pyrimidine (B1678525) ring, specifically its π-deficient nature, make it a compelling component in the design of novel organic materials for optoelectronic and photonic applications. osf.io When incorporated into a π-conjugated system, such as in the styryl pyrimidine scaffold, the pyrimidine moiety typically functions as an electron-accepting unit. This inherent electron-withdrawing capacity is central to the potential applications of 4-Styryl-2-pyrimidinethiol in the field of advanced materials science.

Evaluation as Electron Transport or Hole-Blocking Materials

In the architecture of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), efficient charge transport is paramount for high performance. Materials are specifically chosen for their ability to transport either electrons or holes while blocking the other charge carrier. The electron-deficient character of the pyrimidine core in this compound suggests its potential utility as an electron transport layer (ETL) material. The two nitrogen atoms within the pyrimidine ring significantly lower the energy levels of the molecular orbitals, facilitating the acceptance and transport of electrons.

While direct experimental data on this compound as an ETL is not extensively documented in publicly available literature, the broader class of pyrimidine-based compounds has been investigated for such purposes. For instance, the introduction of a pyrimidine moiety is a known strategy to enhance electron transport capabilities in organic semiconductors. The performance of such materials is often compared to established ETL materials like tris(8-hydroxyquinoline)aluminum (Alq3). The electron mobility of a material is a key metric in its evaluation as an ETL, with higher values indicating more efficient electron transport.

Conversely, a material that is efficient at transporting electrons is often effective at blocking holes. Therefore, this compound could also be evaluated for its potential as a hole-blocking layer (HBL). By preventing holes from reaching the cathode, an effective HBL can enhance the probability of electron-hole recombination within the emissive layer of an OLED, thereby improving device efficiency. The suitability of styryl pyrimidine derivatives for these roles is an active area of research, with the specific performance depending on the molecular structure and energy levels.

Table 1: Comparison of Electron Transport Properties of a Pyrimidine-Based Compound with a Standard Material This table presents data for a synthesized pyrimidine derivative to illustrate the potential for electron transport, as direct data for this compound is not available.

| Compound | Electron Mobility (cm²/V·s) | Device Efficiency (cd/A) | Reference |

| DPPTP | 1.46 × 10⁻⁵ to 2.0 × 10⁻⁵ | 4.36 | researchgate.net |

| Alq3 | ~10⁻⁶ | 3.35 | researchgate.net |

Development of Luminescent Materials Based on Styryl Pyrimidine Scaffolds

The styryl pyrimidine scaffold is a classic example of a push-pull chromophore architecture, which is highly effective for creating luminescent materials. osf.iomdpi.com This design incorporates an electron-donating group (the styryl moiety, which can be further substituted) connected to an electron-withdrawing group (the pyrimidine ring) through a π-conjugated bridge (the vinyl group). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for fluorescence.

The photophysical properties of these materials, including their absorption and emission wavelengths, as well as their fluorescence quantum yields, are highly tunable. osf.io Modifications to either the donor or acceptor components of the molecule, or to the π-conjugated linker, can significantly alter the emission color and efficiency. For this compound, the thiol group at the 2-position of the pyrimidine ring can also influence the electronic properties and potential for intermolecular interactions, further impacting its luminescent behavior.

Research into arylvinylpyrimidine chromophores has demonstrated their potential in a variety of optoelectronic applications, including as emitters for light-emitting devices. osf.io The emission properties of these compounds are often sensitive to their environment, which also makes them candidates for use in chemical sensors. The development of luminescent materials based on the styryl pyrimidine scaffold is a continuing area of interest, with a focus on achieving high quantum yields, specific emission colors, and good thermal stability for device applications. While specific data for this compound is sparse, the general properties of the styryl pyrimidine family suggest its potential as a scaffold for new luminescent materials.

Table 2: Photophysical Properties of Substituted Pyrimidine Derivatives This table presents data for related pyrimidine derivatives to illustrate the range of luminescent properties achievable with this scaffold, as direct data for this compound is not available.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 2,4,6-triarylpyrimidine derivative | Not specified | Blue-shifted emission | Higher than arylvinyl analogues | osf.io |

| 4,6-di(arylvinyl)pyrimidine derivative | Not specified | Red-shifted emission | Lower than aryl analogues | osf.io |

Biochemical and Pharmacological Research Perspectives Molecular and Cellular Level

Molecular Target Modulation

The interaction of small molecules with specific biological targets is a cornerstone of pharmacological research. Pyrimidine-based compounds, including 4-Styryl-2-pyrimidinethiol, are investigated for their ability to modulate the function of key proteins involved in disease pathways.

A novel approach in endocrine therapy focuses on disrupting the interaction between the estrogen receptor (ER) and its coactivators, a critical step for gene activation. Research has been conducted on a library of pyrimidine-core molecules, including styryl pyrimidines, designed to block this protein-protein interaction directly. These compounds act as α-helix mimics that fit into a hydrophobic groove on the ER-agonist complex, physically preventing the binding of steroid receptor coactivators (SRC). This mechanism is distinct from traditional estrogen antagonists, which stabilize a receptor conformation that indirectly hinders coactivator binding.

The exploration of various carbon, nitrogen, oxygen, and sulfur-based substituents on the pyrimidine (B1678525) core has been a key aspect of establishing structure-activity relationships. The most active compounds from these studies inhibit the ERα/SRC interaction with Kᵢ values in the low micromolar range, as demonstrated in time-resolved fluorescence resonance energy transfer (FRET) and cell-based reporter gene assays. These findings suggest that coactivator binding inhibitors (CBIs) with a pyrimidine scaffold represent a viable alternative strategy for endocrine therapy, potentially effective even in hormone-refractory breast cancers.

ADP-ribosyltransferases (ARTDs), which include poly(ADP-ribose) polymerases (PARPs), are enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. This process is crucial for a multitude of cellular functions, including DNA repair and cell signaling. Some ARTDs are known to be sensitive to their chemical environment, including the presence of thiols. Given that this compound possesses a thiol (-SH) group, it presents a theoretical potential for modulating the activity of thiol-sensitive ARTDs. However, specific research confirming the direct interaction between this compound and ARTDs is an area that requires further investigation. The exploration of such interactions could open new avenues for therapeutic intervention in processes regulated by these enzymes.

Enzymatic Activity Inhibition (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to conditions like gout and hyperuricemia, making XO a significant pharmacological target. Various heterocyclic compounds are screened for their XO inhibitory potential.

Due to the structural similarity between the pyrimidine core and the natural substrate (xanthine), pyrimidine derivatives have been a subject of interest for XO inhibition. Studies on various pyrimidone and pyrimidinethione derivatives have shown a range of inhibitory activities, with some compounds demonstrating IC₅₀ values in the low micromolar range. Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type, suggesting that these molecules can interact with various sites on the enzyme. While extensive research exists for the broader pyrimidine class, specific inhibitory data for this compound against xanthine oxidase is not widely documented, marking it as a candidate for future screening and evaluation.

| Compound Class | Specific Derivative(s) | IC₅₀ Value (µM) | Inhibition Type |

|---|---|---|---|

| Pyrimidone Derivatives | Compound 14 | Significant Inhibitor | Competitive |

| Pyrimidone Derivatives | Compound 15 | Significant Inhibitor | Competitive |

| Pyrimidone Derivatives | Compound 18 | Significant Inhibitor | Competitive |

| Pyrimidone Derivatives | Compound 21 | Significant Inhibitor | Non-competitive |

| Pyrimidone Derivatives | Compound 22 | Significant Inhibitor | Non-competitive |

| Pyrimidone Derivatives | Compound 23 | Significant Inhibitor | Mixed-type |

Cellular Biological Assays in In Vitro Models

In vitro assays using cell lines are fundamental to understanding the cellular effects of a compound, providing insights into its potential as a therapeutic agent.

The pyrimidine scaffold is a core structure in numerous anticancer agents. A wide array of pyrimidine derivatives, including those fused with other heterocyclic rings like thiazolo[4,5-d]pyrimidine (B1250722) and steroidal pyrimidines, have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines. nih.govmdpi.com These studies demonstrate that modifications to the pyrimidine core can lead to potent cytotoxic effects. For instance, certain fused steroidal pyrimidinethiones have shown GI₅₀ values in the low micromolar range against cell lines such as A549 (lung), HCT-116 (colon), and MCF-7 (breast), while remaining non-toxic to healthy fibroblast cells. mdpi.com Halogenated pyrrolo[3,2-d]pyrimidines have also demonstrated potent anti-proliferative activity, inducing cell cycle arrest and apoptosis in breast cancer cell lines. nih.gov The consistent anti-proliferative activity observed across this class of compounds underscores the potential of derivatives like this compound for investigation in oncology.

| Compound Class | Cancer Cell Line | Reported Activity (GI₅₀ / IC₅₀) |

|---|---|---|

| Fused Steroidal Pyrimidinethione | A549 (Lung) | 2.6 µM mdpi.com |

| Fused Steroidal Pyrimidinethione | HCT-116 (Colon) | 3.7 µM mdpi.com |

| Fused Steroidal Pyrimidinethione | MCF-7 (Breast) | 3.4 µM mdpi.com |

| Fused Steroidal Pyrimidinethione | PC-3 (Prostate) | 3.2 µM mdpi.com |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | ~50 µM mdpi.com |

| Thiazolo[4,5-d]pyrimidine Derivative (3b) | DU145 (Prostate) | ~50 µM mdpi.com |

| Halogenated pyrrolo[3,2-d]pyrimidine (1) | MDA-MB-231 (Breast) | Low micromolar nih.gov |

| Halogenated pyrrolo[3,2-d]pyrimidine (2) | MDA-MB-231 (Breast) | Sub-micromolar nih.gov |

Pyrimidine derivatives, particularly those containing a thiol group (pyrimidinethiols), are well-established for their antimicrobial properties. nih.govnih.govekb.eg Numerous studies have demonstrated that these compounds exhibit significant activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov Research into 4,6-diarylpyrimidin-2-thiol analogues has shown that substitutions on the aryl rings can significantly influence the antimicrobial efficacy. For example, the presence of electron-withdrawing groups, such as chloro or bromo substituents, has been shown to enhance activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The consistent and potent antimicrobial effects reported for various pyrimidinethiol derivatives highlight the therapeutic potential of this chemical class in combating microbial infections.

| Compound Class / Derivative | Bacterial Strain | Result |

|---|---|---|

| 4,6-diarylpyrimidin-2-thiol (chloro-substituted) | S. aureus | Significant Activity nih.gov |

| 4,6-diarylpyrimidin-2-thiol (chloro-substituted) | B. subtilis | Significant Activity nih.gov |

| 4,6-diarylpyrimidin-2-thiol (chloro-substituted) | E. coli | Significant Activity nih.gov |

| Pyrimidopyrimidine Derivative (3b) | S. aureus | Excellent Activity nih.gov |

| Pyrimidopyrimidine Derivative (3b) | B. subtilis | Excellent Activity nih.gov |

| Pyrimidopyrimidine Derivative (3b) | E. coli | Excellent Activity nih.gov |

| 4-(4-chlorophenyl)-2-mercapto-pyrimidine derivative (6) | E. coli | Moderate Resistance ekb.eg |

Investigations into Molecular Mechanisms of Cellular Response

The cellular response to pyrimidine derivatives, a class of compounds to which this compound belongs, is often initiated at the molecular level through interactions with specific biological targets. Research into these mechanisms has revealed that the therapeutic and biological effects of these compounds are frequently a result of their ability to modulate the activity of key enzymes and signaling pathways involved in cellular processes.

A significant area of investigation has been the role of pyrimidine derivatives as enzyme inhibitors. Studies have demonstrated that these compounds can exhibit potent inhibitory effects on a variety of metabolic enzymes. For instance, novel synthesized pyrimidine derivatives have shown effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α‐glycosidase, and aldose reductase (AR) researchgate.net. The inhibitory activity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Inhibitory Activity of Novel Pyrimidine Derivatives Against Various Metabolic Enzymes

| Enzyme | Range of Kᵢ Values (nM) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 39.16 ± 7.70 – 144.62 ± 26.98 |

| Human Carbonic Anhydrase II (hCA II) | 18.21 ± 3.66 – 136.35 ± 21.48 |

| Acetylcholinesterase (AChE) | 33.15 ± 4.85 – 52.98 ± 19.86 |

| Butyrylcholinesterase (BChE) | 31.96 ± 8.24 – 69.57 ± 21.27 |

| α-Glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 |

| Aldose Reductase (AR) | 648.82 ± 53.74 – 1902.58 ± 98.90 |

Furthermore, the molecular mechanism of action for some pyrimidine derivatives extends to the modulation of critical signaling pathways involved in cell proliferation and survival. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway nih.gov. This compound demonstrated significant inhibition of HCT116 cell proliferation with IC₅₀ values of 8.04 ± 0.94 µmol L⁻¹ after 48 hours and 5.52 ± 0.42 µmol L⁻¹ after 72 hours nih.gov. The inhibition of this pathway leads to the induction of cell apoptosis and cell cycle arrest in the G2/M phase nih.gov.

In a similar vein, other pyrimidine derivatives have been identified as dual-target inhibitors, affecting multiple components of cellular machinery. Novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been synthesized and shown to act as dual inhibitors of BRD4 and PLK1, two proteins implicated in cancer development nih.govmdpi.com. The most active of these compounds exhibited potent inhibitory activity against BRD4 and PLK1, with IC₅₀ values in the nanomolar range, comparable to the established inhibitor volasertib (B1683956) mdpi.com.

Table 2: Inhibitory Activity of a Dual BRD4/PLK1 Inhibitor (Compound 7)

| Target | IC₅₀ (µM) |

|---|---|

| BRD4 | 0.094 |

| PLK1 | 0.02 |

The investigation into the molecular mechanisms of pyrimidine derivatives also includes their potential as inhibitors of enzymes crucial for the survival of pathogens or the progression of other diseases. For instance, a thieno[2,3-d]pyrimidine-2,4-dione-based compound was discovered to be a highly potent inhibitor of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme nih.gov. This compound exhibited a Kᵢ value of 2.5 nM against Nicotiana tabacum PPO nih.gov. Molecular modeling studies suggested that the thieno[2,3-d]pyrimidine-2,4-dione moiety of this inhibitor forms a favorable π-π stacking interaction with a key phenylalanine residue (Phe392) in the active site of the enzyme nih.gov.

The structure-activity relationship studies of 2,4-disubstituted pyrimidines have identified potent cholinesterase inhibitors. One such derivative, N-benzyl-2-thiomorpholinopyrimidin-4-amine, was found to be the most potent cholinesterase inhibitor in its series, with an IC₅₀ of 0.33 µM for acetylcholinesterase (AChE) and 2.30 µM for butyrylcholinesterase (BuChE) sigmaaldrich.com. Molecular modeling indicated that the C-2 thiomorpholine (B91149) substituent of this compound orients toward the cationic active site region of AChE, which includes tryptophan (Trp84) and phenylalanine (Phe330) residues sigmaaldrich.com.

These findings collectively underscore the diverse molecular mechanisms through which pyrimidine compounds can elicit a cellular response. Their ability to specifically interact with and modulate the activity of a wide range of enzymes and signaling proteins forms the basis of their observed biological effects.

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis Approaches for 4-Styryl-2-pyrimidinethiol

Traditional chemical syntheses often rely on hazardous solvents, harsh reaction conditions, and toxic reagents, leading to significant environmental concerns. rasayanjournal.co.inresearchgate.net The future of synthesizing this compound and its analogs lies in the adoption of green chemistry principles, which aim to minimize environmental impact while maximizing efficiency. kuey.netkuey.net Key research avenues include the development of multicomponent reactions (MCRs), the use of alternative energy sources like microwave and ultrasound irradiation, and the application of environmentally benign catalysts and solvents. rasayanjournal.co.inresearchgate.net

MCRs are particularly attractive as they allow the synthesis of complex molecules in a single step from three or more reactants, reducing waste and improving atom economy. nih.gov For instance, a one-pot synthesis of pyrimidines from amidines and alcohols has been demonstrated using iridium-based pincer complexes as catalysts, liberating only hydrogen and water as byproducts. nih.gov Future work could adapt such protocols for this compound.

Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods. kuey.netkuey.net The use of recyclable heterogeneous catalysts, biocatalysts, or carrying out reactions in aqueous media or under solvent-free conditions further enhances the sustainability of the synthetic process. researchgate.netkuey.netresearchgate.net

Table 1: Comparison of Green vs. Conventional Synthesis Methods for Pyrimidine (B1678525) Derivatives

| Parameter | Conventional Synthesis | Green Synthesis Approaches | Potential Impact |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave, Ultrasound | Reduced energy consumption, shorter reaction times. kuey.net |

| Solvents | Volatile organic compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, Solvent-free | Minimized use and generation of toxic substances. rasayanjournal.co.in |

| Catalysts | Homogeneous, often toxic metal catalysts | Recyclable heterogeneous catalysts, Biocatalysts | Catalyst reusability, reduced waste, milder reaction conditions. kuey.net |

| Reaction Type | Multi-step synthesis | One-pot, Multicomponent Reactions (MCRs) | Increased efficiency, higher atom economy, simplified purification. rasayanjournal.co.innih.gov |

| Waste Generation | High E-Factor (Environmental Factor) | Low E-Factor | Significant reduction in chemical waste. kuey.net |

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The extended π-conjugation provided by the styryl group, combined with the coordination capabilities of the pyrimidine ring and the thiol function, makes this compound an excellent scaffold for advanced functional materials. rasayanjournal.co.inchemimpex.com Future research will likely focus on the rational design and synthesis of derivatives with precisely controlled electronic, optical, and self-assembly properties.